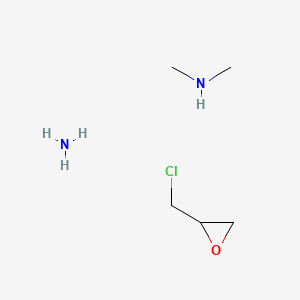
azane;2-(chloromethyl)oxirane;N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;2-(chloromethyl)oxirane;N-methylmethanamine is a chemical compound with the molecular formula C₅H₁₅ClN₂O and a molecular weight of 154.638 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;2-(chloromethyl)oxirane;N-methylmethanamine typically involves the polymerization of N-methylmethanamine with ammonia and 2-(chloromethyl)oxirane . The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization processes using reactors designed to handle the specific reaction conditions required for the synthesis. The use of high-purity reagents and precise control over reaction parameters ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Azane;2-(chloromethyl)oxirane;N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Polymerization: The compound can polymerize with other monomers to form copolymers.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions include substituted derivatives and copolymers with varying properties depending on the monomers used in the polymerization process .
Scientific Research Applications
Azane;2-(chloromethyl)oxirane;N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of azane;2-(chloromethyl)oxirane;N-methylmethanamine involves its interaction with molecular targets through its functional groups. The chloromethyl group can undergo substitution reactions, while the oxirane ring can participate in ring-opening reactions. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methanamine,N-methyl-,polymer with ammonia and 2-(chloromethyl)oxirane
- Methanamine,N-methyl-,polymer with ammonia and (chloromethyl)oxirane
- Dimethylamine,epichlorohydrin,ammonia terpolymer
Uniqueness
Azane;2-(chloromethyl)oxirane;N-methylmethanamine is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and form diverse products. Its versatility makes it valuable in multiple scientific and industrial applications .
Properties
CAS No. |
52722-38-0 |
|---|---|
Molecular Formula |
C5H15ClN2O |
Molecular Weight |
154.64 g/mol |
IUPAC Name |
azane;2-(chloromethyl)oxirane;N-methylmethanamine |
InChI |
InChI=1S/C3H5ClO.C2H7N.H3N/c4-1-3-2-5-3;1-3-2;/h3H,1-2H2;3H,1-2H3;1H3 |
InChI Key |
XEQSHFOMHJZUNS-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C1C(O1)CCl.N |
Related CAS |
52722-38-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)

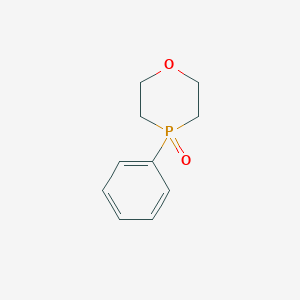

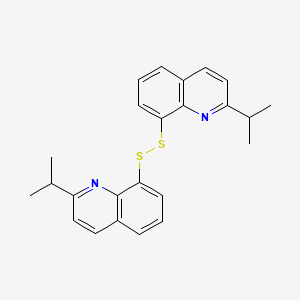
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
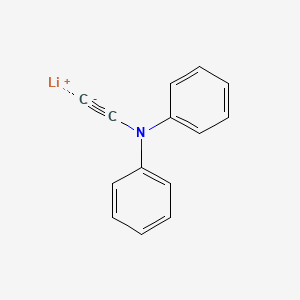
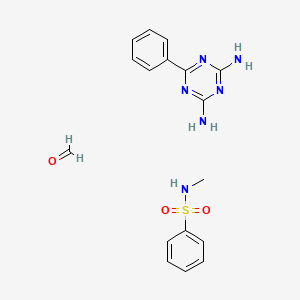
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
